molecular formula C7H8ClN3O B13679636 3-(5-Chloropyrimidin-2-yl)propanamide

3-(5-Chloropyrimidin-2-yl)propanamide

Cat. No.: B13679636
M. Wt: 185.61 g/mol
InChI Key: LAVBNSOTFDMSFK-UHFFFAOYSA-N
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Description

3-(5-Chloropyrimidin-2-yl)propanamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloropyrimidin-2-yl)propanamide typically involves the reaction of 5-chloropyrimidine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloropyrimidin-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

    Condensation Reactions: Catalysts such as acids or bases are used to facilitate the condensation reactions.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrimidine derivatives.

    Oxidation and Reduction: Formation of carboxylic acids or alcohols.

    Condensation Reactions: Formation of imines or enamines.

Scientific Research Applications

3-(5-Chloropyrimidin-2-yl)propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(5-Chloropyrimidin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

3-(5-chloropyrimidin-2-yl)propanamide

InChI

InChI=1S/C7H8ClN3O/c8-5-3-10-7(11-4-5)2-1-6(9)12/h3-4H,1-2H2,(H2,9,12)

InChI Key

LAVBNSOTFDMSFK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)CCC(=O)N)Cl

Origin of Product

United States

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